

1'-Epi Gemcitabine Hydrochloride molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1'-Epi Gemcitabine Hydrochloride

Cat. No.: B601140

[Get Quote](#)

An In-depth Technical Guide to **1'-Epi Gemcitabine Hydrochloride**

Introduction

1'-Epi Gemcitabine Hydrochloride is a stereoisomer of Gemcitabine Hydrochloride, a widely used chemotherapeutic agent. Specifically, it is the α -anomer, whereas Gemcitabine is the β -anomer. In the context of pharmaceutical manufacturing, **1'-Epi Gemcitabine Hydrochloride** is primarily regarded as a process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final Gemcitabine drug product. This guide provides a detailed overview of its molecular characteristics, analytical methodologies for its quantification, and the biological pathways of its parent compound, Gemcitabine.

Physicochemical and Structural Data

The fundamental properties of **1'-Epi Gemcitabine Hydrochloride** are summarized below. This data is critical for its identification and characterization in research and quality control settings.

Property	Value	Citation(s)
Molecular Weight	299.66 g/mol	[1][2]
Molecular Formula	C ₉ H ₁₂ ClF ₂ N ₃ O ₄	[1][2]
CAS Number	122111-05-1	[1][2]
IUPAC Name	4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride	[2]
Synonyms	Gemcitabine EP Impurity B, Gemcitabine α -anomer hydrochloride	[2]

Synthesis and Purification Context

The synthesis of Gemcitabine often results in a mixture of the desired β -anomer (Gemcitabine) and the undesired α -anomer (1'-Epi Gemcitabine)[3]. Consequently, purification is a critical step to isolate pure Gemcitabine Hydrochloride.

Experimental Protocol: Anomeric Purification

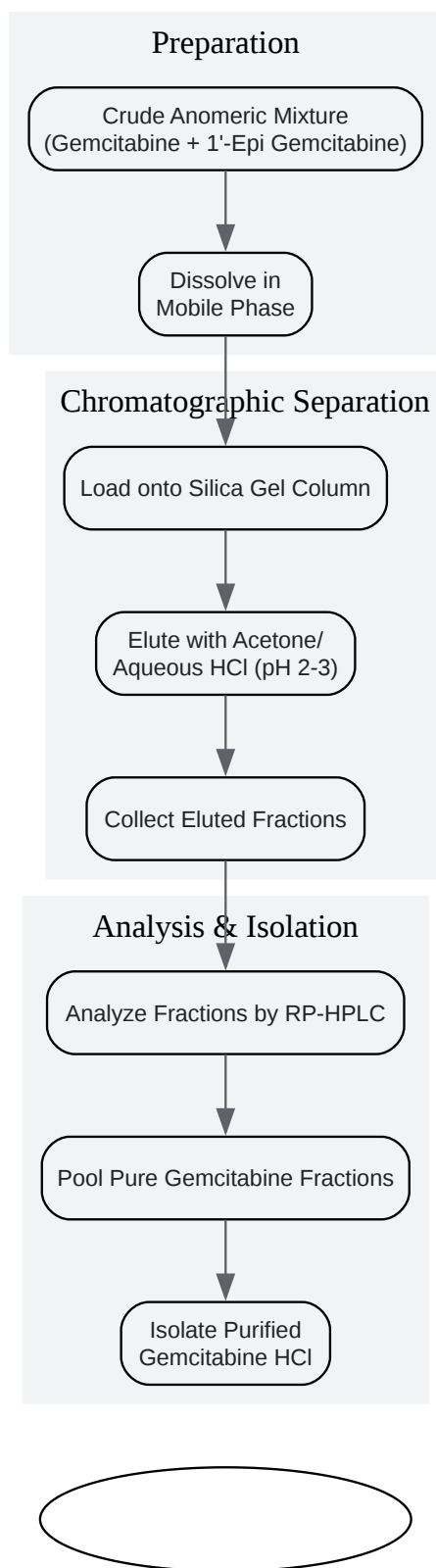
High-Performance Liquid Chromatography (HPLC) is a common technique for both the analysis and purification of Gemcitabine from its epimer[4]. For larger-scale purification, column chromatography is employed. Below is a representative protocol based on patented methods.

Objective: To separate 1'-Epi Gemcitabine from Gemcitabine.

Methodology:

- Stationary Phase: Silica gel is used as the stationary phase for the chromatographic separation[4].
- Mobile Phase Preparation: A mixture of acetone and aqueous hydrochloric acid (pH adjusted to 2-3) is prepared as the mobile phase[4].

- **Column Packing:** A chromatography column is packed with the silica gel stationary phase and equilibrated with the mobile phase.
- **Sample Loading:** The crude mixture of Gemcitabine anomers is dissolved in a minimal amount of the mobile phase and loaded onto the column.
- **Elution:** The mobile phase is passed through the column to facilitate the separation of the anomers.
- **Fraction Collection:** Fractions are collected as the solvent elutes from the column.
- **Analysis:** The composition of each fraction is analyzed, typically by reversed-phase HPLC, to identify the fractions containing the pure Gemcitabine (β -anomer)[4].
- **Isolation:** Fractions containing the purified Gemcitabine are pooled, and the solvent is removed to yield the purified product.



[Click to download full resolution via product page](#)

Workflow for the purification of Gemcitabine from its 1'-epimer.

Analytical Methodologies

Accurate and robust analytical methods are essential for quantifying the levels of 1'-Epi Gemcitabine in Gemcitabine Hydrochloride active pharmaceutical ingredients (APIs). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

Experimental Protocol: RP-HPLC for Impurity Profiling

The following is a representative RP-HPLC method for the analysis of impurities in Gemcitabine Hydrochloride.

Objective: To separate and quantify Gemcitabine and its related impurities, including 1'-Epi Gemcitabine.

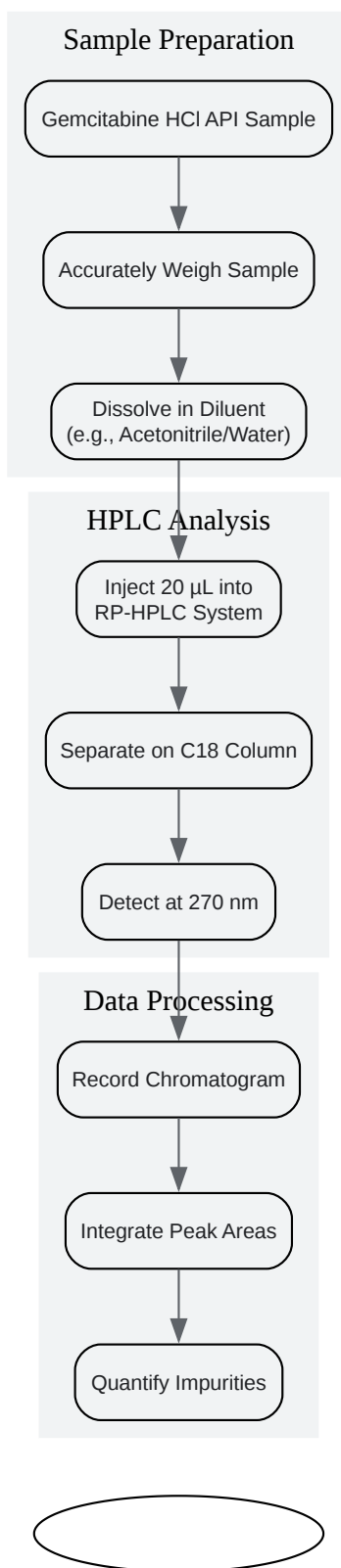
Methodology:

- **Standard and Sample Preparation:**
 - Stock solutions of Gemcitabine Hydrochloride and its impurities are prepared by dissolving accurately weighed amounts in a suitable diluent[5].
 - A test solution of the Gemcitabine sample is prepared at a specified concentration (e.g., 1 mg/mL) in the same diluent[5].
- **Chromatographic System:** A high-performance liquid chromatograph equipped with a UV/PDA detector is used[5].
- **Chromatographic Conditions:**

Parameter	Condition	Citation(s)
Column	C18 (250 x 4.6) mm, 5µm	[5]
Mobile Phase	Acetonitrile and water mixture (e.g., 10:90 v/v)	[6]
Flow Rate	1.0 mL/min	[6]
Detection	UV at 270 nm	[7]

| Injection Vol. | 20 µL | [7] |

- Analysis: The prepared solutions are injected into the HPLC system, and the chromatograms are recorded. The retention times and peak areas are used to identify and quantify the impurities relative to the main Gemcitabine peak.



[Click to download full resolution via product page](#)

Experimental workflow for RP-HPLC analysis of impurities.

Biological Context: Gemcitabine's Mechanism of Action

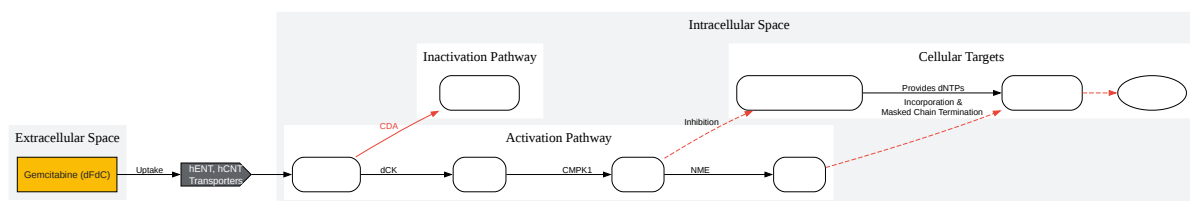
As 1'-Epi Gemcitabine is an isomer of Gemcitabine, understanding the mechanism of action of Gemcitabine provides the necessary biological context. Gemcitabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects[8].

Gemcitabine is transported into the cell by nucleoside transporters (hENTs and hCNTs)[9][10]. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP)[9][11]. This is the rate-limiting step in its activation[12]. dFdCMP is then further phosphorylated to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms[9][13].

The active metabolites have a dual mechanism of action:

- dFdCDP inhibits ribonucleotide reductase (RRM1/RRM2), an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of dCTP, which enhances the incorporation of dFdCTP into DNA[9][14].
- dFdCTP competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase[8][11]. After dFdCTP is incorporated, one additional nucleotide is added, after which DNA polymerase cannot proceed. This action, known as "masked chain termination," effectively halts DNA synthesis and leads to apoptosis (programmed cell death)[8][14].

The primary route of inactivation for Gemcitabine is deamination by cytidine deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), which is then excreted from the cell[9][10].



[Click to download full resolution via product page](#)

Metabolic activation and mechanism of action of Gemcitabine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 1'-Epi gemcitabine, hydrochloride | 122111-05-1 | IE16542 [biosynth.com]
2. 1'-Epi Gemcitabine Hydrochloride | C₉H₁₂ClF₂N₃O₄ | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. files.core.ac.uk [files.core.ac.uk]
4. 1'-Epi Gemcitabine Hydrochloride | 122111-05-1 | Benchchem [benchchem.com]
5. jchr.org [jchr.org]
6. ajgreenchem.com [ajgreenchem.com]
7. asianpubs.org [asianpubs.org]
8. Gemcitabine: metabolism, mechanisms of action, and self-potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]
- 10. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- To cite this document: BenchChem. [1'-Epi Gemcitabine Hydrochloride molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601140#1-epi-gemcitabine-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com